S-(2-Chlorovinyl)-L-cysteine

Description

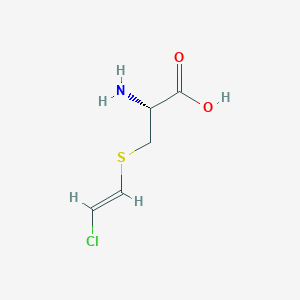

S-(2-Chlorovinyl)-L-cysteine is a cysteine conjugate characterized by a vinyl group substituted with a chlorine atom at the second carbon, linked via a thioether bond to the sulfur of L-cysteine. These compounds are typically metabolites of halogenated hydrocarbons (e.g., trichloroethylene) and exert toxicity through bioactivation by renal cysteine conjugate β-lyases, yielding reactive thiols or sulfoxides that bind covalently to cellular macromolecules .

Properties

CAS No. |

115453-71-9 |

|---|---|

Molecular Formula |

C19H21N4NaO3S |

Molecular Weight |

181.64 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |

InChI Key |

IPUYWODMJIEJQU-QPHDTYRISA-N |

SMILES |

C(C(C(=O)O)N)SC=CCl |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S/C=C/Cl |

Canonical SMILES |

C(C(C(=O)O)N)SC=CCl |

Synonyms |

L-Alanine, 3-((2-chloroethenyl)thio)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs differ in halogenation patterns and substituents, influencing toxicity, metabolic pathways, and transport mechanisms:

Table 1: Structural Comparison

| Compound | Structure | Halogenation/Substituents |

|---|---|---|

| S-(2-Chlorovinyl)-L-cysteine | CH₂=CHCl-S-Cysteine | 1 chlorine (vinyl) |

| DCVC | Cl₂C=CH-S-Cysteine | 2 chlorines (dichlorovinyl) |

| TCVC | Cl₃C=CH-S-Cysteine | 3 chlorines (trichlorovinyl) |

| S-Allyl-L-cysteine | CH₂=CHCH₂-S-Cysteine | Allyl group (no halogens) |

| S-Benzyl-L-cysteine | PhCH₂-S-Cysteine | Benzyl group (no halogens) |

Toxicity Profiles

Table 2: Comparative Toxicity and Mechanisms

*Data extrapolated from analogs.

Key Findings :

- Halogenation and Reactivity : Increased halogenation (e.g., DCVC vs. TCVC) enhances electrophilicity, leading to greater β-lyase-mediated bioactivation and covalent binding to mitochondrial proteins .

- Sulfoxidation: Chlorinated conjugates (DCVC, TCVC) undergo flavin-containing monooxygenase (FMO3)-mediated sulfoxidation, generating reactive intermediates that form glutathione (GSH) conjugates . Non-halogenated analogs (e.g., S-allyl) produce non-reactive sulfoxides.

- Mitochondrial Toxicity : All halogenated conjugates inhibit mitochondrial respiration, but only pentachlorobutadienyl-L-cysteine (PCBC) uncouples oxidative phosphorylation, indicating substituent-dependent mechanisms .

Metabolic and Transport Pathways

Table 3: Metabolism and Species Differences

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.